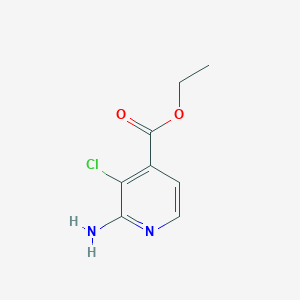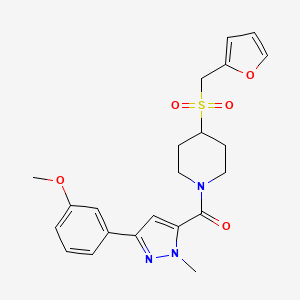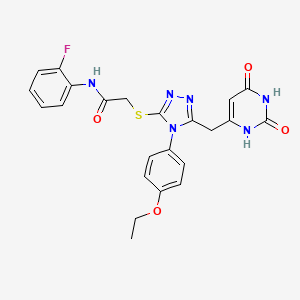
(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C11H12ClN3O3 . It’s a derivative of nitrophenol and piperazine . Nitrophenols are widely used as building blocks for the synthesis of dyes, drugs, explosives, and pesticides . Piperazine derivatives have been found in many important synthetic drug molecules and have shown various biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Studies on compounds with similar structural features focus on synthetic routes and the reactivity of such molecules. For instance, research by Abdallah et al. (2007) demonstrates the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, leading to the production of pyridazine derivatives, oxadiazoles, and triazoles, which are crucial in medicinal chemistry (Abdallah, Salaheldin, & Radwan, 2007). This work underscores the importance of innovative synthetic pathways in accessing a broad range of bioactive compounds.
Biological Evaluation
Research into related piperazine and pyridazine derivatives highlights the biological and pharmacological potential of such frameworks. For example, Mallikarjuna, Padmashali, & Sandeep (2014) synthesized derivatives showing significant anticancer and antituberculosis activities, demonstrating the therapeutic potential of these molecular skeletons (Mallikarjuna, Padmashali, & Sandeep, 2014). This indicates the potential for developing compounds with specific pharmacological activities from similar structures.
Pharmacological Properties
Structural modifications in compounds akin to the subject molecule have been shown to impact their pharmacological profile significantly. Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor, highlighting how specific structural elements influence receptor binding and activity (Shim et al., 2002). This reflects the broader applicability of structural analysis and modification in designing targeted therapeutic agents.
Antimicrobial and Anti-Inflammatory Activities
The exploration of novel pyridine derivatives by Patel, Agravat, & Shaikh (2011) provides insight into antimicrobial activities, suggesting that structural analogs of the compound could exhibit similar properties (Patel, Agravat, & Shaikh, 2011). Moreover, Szandruk-Bender et al. (2021) demonstrated that oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone exert anti-inflammatory activity without acute gastrotoxicity, pointing towards the potential for developing safer anti-inflammatory drugs (Szandruk-Bender et al., 2021).
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN7O4/c22-17-2-1-16(15-18(17)29(32)33)21(31)28-11-9-27(10-12-28)20-4-3-19(23-24-20)26-7-5-25(6-8-26)13-14-30/h1-4,15,30H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHDDPQUIJZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737075.png)

![4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid](/img/structure/B2737077.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone](/img/structure/B2737078.png)


![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)


![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)
![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)

